molecular formula C22H24N2O6 B2899558 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide CAS No. 477295-26-4

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2899558
CAS No.: 477295-26-4
M. Wt: 412.442
InChI Key: MHTIKUGRUNHWPL-UHFFFAOYSA-N
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Description

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide (CAS 477295-26-4) is a synthetic small molecule based on a benzofuran scaffold, a structure of high interest in medicinal chemistry due to its presence in numerous biologically active compounds . This specific derivative is designed for advanced research applications, particularly in the field of anticancer drug discovery. The compound's structure integrates a benzofuran-2-carboxamide core, a motif known for its versatility, further elaborated with a 3,4,5-triethoxybenzamido substituent . The 3,4,5-trimethoxylbenzamide pharmacophore is a recognized structural element in potent tubulin polymerization inhibitors, which are a key class of antimitotic agents . Research on closely related analogues has demonstrated that these compounds exhibit significant antiproliferative activity against a range of human cancer cell lines, including MDA-MB-231 (breast), HCT-116 (colon), and HeLa (cervical) cells . Mechanistic studies suggest that such derivatives inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis in cancer cells . This makes this compound a valuable chemical tool for researchers investigating novel pathways for cancer therapy and studying the structure-activity relationships of antimitotic agents. The compound is provided with a high purity level of 95% or greater and is intended for research purposes exclusively. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

3-[(3,4,5-triethoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O6/c1-4-27-16-11-13(12-17(28-5-2)19(16)29-6-3)22(26)24-18-14-9-7-8-10-15(14)30-20(18)21(23)25/h7-12H,4-6H2,1-3H3,(H2,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHTIKUGRUNHWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of Benzofuran-2-Carboxylic Acid Esters

The benzofuran core is typically constructed via cyclization of substituted phenols with α-ketoesters or α-haloketones. For example, ethyl benzofuran-2-carboxylate can be synthesized by reacting 2-hydroxyacetophenone with diethyl oxalate in the presence of a base such as sodium ethoxide.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: 80–100°C
  • Catalyst: Sodium ethoxide (10 mol%)
  • Yield: 60–75%.

Conversion to Benzofuran-2-Carboxamide

The ester intermediate is converted to the carboxamide using formamide under basic conditions. A patented method involves heating ethyl benzofuran-2-carboxylate with formamide and sodium methoxide in N-methylpyrrolidone (NMP) at 120°C for 6–8 hours.

Optimization Insight :

  • Prolonged reaction times (>10 hours) reduce yields due to decomposition.
  • Ammonia gas under pressure (3–5 kg/cm²) enhances conversion efficiency.

Amidation with 3,4,5-Triethoxybenzoyl Chloride

Synthesis of 3,4,5-Triethoxybenzoyl Chloride

3,4,5-Triethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux for 3 hours. Excess SOCl₂ is removed by distillation to yield the acyl chloride.

Coupling Reaction

The 3-aminobenzofuran-2-carboxamide is reacted with 3,4,5-triethoxybenzoyl chloride in the presence of triethylamine (TEA) as a base.

Standard Protocol :

  • Solvent: Tetrahydrofuran (THF)
  • Molar Ratio: 1:1.2 (amine:acyl chloride)
  • Temperature: 0°C → room temperature, 12 hours
  • Yield: 70–80%.

Side Reactions :

  • Hydrolysis of the acyl chloride to benzoic acid (mitigated by anhydrous conditions).
  • Over-alkylation at the ethoxy groups (rare under controlled conditions).

Alternative Synthetic Routes

One-Pot Tandem Cyclization-Amidation

A streamlined approach combines benzofuran formation and amidation in a single pot. For instance, reacting 3,4,5-triethoxybenzamide with 2-bromo-1-(2-hydroxyphenyl)ethanone in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) achieves cyclization and amidation simultaneously.

Advantages :

  • Reduced purification steps.
  • Total yield: 55–65%.

Industrial-Scale Optimization

Catalytic Improvements

Patents highlight the use of recyclable catalysts like Amberlyst-15 for ester hydrolysis and amidation, reducing costs and waste.

Solvent Selection

Industrial processes favor isopropanol/water mixtures (95:5) for work-up due to their low toxicity and ease of separation.

Analytical Characterization

Critical quality control metrics for intermediates and the final product include:

Parameter Method Specification
Purity HPLC (C18 column) ≥98%
Melting Point Differential Scanning 215–218°C (dec.)
Molecular Weight Mass Spectrometry 440.47 g/mol (M+H⁺ observed)

Chemical Reactions Analysis

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to inhibit various enzymes and proteins involved in cancer cell proliferation and survival . It may also interfere with bacterial cell wall synthesis, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s structural analogs differ primarily in substituent patterns on the benzofuran core and the attached benzamido groups. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Substituents Biological Activity Reference
3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide (Target) C₂₄H₂₆N₂O₇ 3,4,5-Triethoxybenzamido at position 3 Theoretical enhanced lipophilicity; potential hypolipidemic activity (inferred)
3-(2-Chloro-6-fluorobenzamido)-N-(3,4-dimethoxyphenyl)benzofuran-2-carboxamide C₂₄H₁₈ClFN₂O₅ 2-Chloro-6-fluorobenzamido at position 3; 3,4-dimethoxyphenyl carboxamide Higher electrophilicity due to halogen substituents; uncharacterized activity
7-Methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives Varies Methoxy at position 7; substituted phenyl carboxamide Antioxidant activity (IC₅₀: 12–45 μM in DPPH assay)
Bezafibrate (Reference drug) C₁₉H₂₀ClNO₄ Chlorophenoxyisobutyrate structure Hypolipidemic activity (reduces triglycerides by 40–50% in rodent models)

Key Findings:

Substituent Effects on Bioactivity: The triethoxybenzamido group in the target compound confers greater lipophilicity compared to methoxy or halogenated analogs, which may enhance tissue penetration but could also increase metabolic stability challenges .

Antioxidant vs. Metabolic Activity :

  • 7-Methoxy derivatives (e.g., from ) prioritize antioxidant efficacy, with IC₅₀ values comparable to ascorbic acid in radical scavenging assays.
  • The target compound’s triethoxy groups may shift its therapeutic focus toward metabolic regulation, as seen in structurally related benzofuran-2-carboxamides tested against hyperlipidemia .

Comparison with Bezafibrate :

  • Bezafibrate, a peroxisome proliferator-activated receptor (PPAR) agonist, achieves robust triglyceride reduction in preclinical models. However, benzofuran-2-carboxamide derivatives (including the target compound) may offer improved selectivity due to their rigid benzofuran core, reducing off-target effects observed with fibrates .

Mechanistic Insights:

  • Carboxamide Positioning : The carboxamide group at position 2 is critical for hydrogen bonding with enzymatic targets, a feature conserved across active analogs .

Biological Activity

3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide is a synthetic compound belonging to the benzofuran-2-carboxamide class, notable for its potential therapeutic applications. This article delves into its biological activity, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by a benzofuran core substituted with a triethoxybenzamido group. This unique configuration contributes to its biological properties.

PropertyValue
Molecular FormulaC20H25N2O5
Molecular Weight373.43 g/mol
CAS Number477295-26-4

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. It may modulate various biochemical pathways through enzyme inhibition or receptor antagonism, although detailed mechanistic studies are still ongoing.

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of benzofuran derivatives. For instance, compounds structurally similar to this compound have demonstrated significant neuroprotective effects against NMDA-induced excitotoxicity in neuronal cell cultures. These findings suggest that such compounds can potentially mitigate neuronal damage associated with neurodegenerative diseases .

Antioxidant Activity

The antioxidant properties of benzofuran derivatives are also noteworthy. Research indicates that these compounds can scavenge reactive oxygen species (ROS), thereby reducing oxidative stress in neuronal cells. This antioxidant capacity is crucial for protecting against cellular damage and may play a role in preventing neurodegenerative conditions .

Case Studies and Research Findings

  • Neuroprotection Against Excitotoxicity :
    • A study evaluated various benzofuran derivatives for their neuroprotective effects against NMDA-induced damage. Among the tested compounds, those with specific substitutions showed significant protective effects at concentrations as low as 30 μM .
    • The structure-activity relationship (SAR) indicated that certain functional groups enhance neuroprotection, suggesting avenues for further optimization in drug design.
  • Antioxidant Mechanisms :
    • In vitro assays demonstrated that derivatives of benzofuran exhibited varying degrees of antioxidant activity by inhibiting lipid peroxidation and scavenging free radicals . These properties are essential for developing therapeutic agents aimed at oxidative stress-related diseases.

Q & A

Q. What are the key synthetic steps for 3-(3,4,5-Triethoxybenzamido)benzofuran-2-carboxamide?

The synthesis involves:

  • Step 1 : Preparation of the benzofuran-2-carboxamide core via condensation reactions.
  • Step 2 : Functionalization at the C3 position using palladium-catalyzed C–H arylation or coupling reactions to introduce the triethoxybenzamido group .
  • Step 3 : Optimization of reaction conditions (e.g., solvent polarity, temperature, catalysts) to enhance yield and purity. Polar aprotic solvents like DMF and catalysts such as Pd(PPh₃)₄ are commonly used .
  • Purification : Column chromatography or recrystallization to isolate the final product .

Table 1 : Example Reaction Conditions for Key Steps

StepSolventCatalystTemperatureYield (%)
ArylationDMFPd(OAc)₂80°C65-75
AmidationTHFEDC/HOBtRT70-85

Q. Which analytical techniques are critical for characterizing this compound?

Essential methods include:

  • NMR Spectroscopy : To confirm substituent positions and purity (¹H/¹³C NMR) .
  • HPLC-MS : For assessing purity (>95%) and molecular weight verification .
  • X-ray Crystallography : Resolves 3D conformation, critical for understanding biological interactions .
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability, relevant for storage and handling .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve yield and efficiency compared to traditional methods?

Microwave irradiation reduces reaction times (e.g., from 24 hours to 2 hours) and enhances yields by up to 20% via uniform heating and reduced side reactions. For example, microwave-optimized amidation reactions achieve 85-90% yield compared to 70% under reflux . Key parameters include microwave power (300-500 W) and solvent dielectric properties .

Q. What strategies address low solubility in aqueous media during biological assays?

  • Co-solvents : Use DMSO or cyclodextrins to enhance solubility without disrupting assays .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) to the benzofuran core while monitoring SAR .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

Q. How do structural variations in the triethoxybenzamido group affect biological activity?

  • Electron-Withdrawing Groups (e.g., -F, -Cl): Enhance binding to hydrophobic enzyme pockets (e.g., kinase inhibitors) .
  • Methoxy vs. Ethoxy Substitutions : Ethoxy groups improve metabolic stability but may reduce solubility. Comparative IC₅₀ studies show a 3-fold increase in potency for triethoxy vs. trimethoxy analogs .
  • Table 2 : SAR of Substituents on Biological Activity
SubstituentTarget (e.g., Kinase X) IC₅₀ (nM)Solubility (mg/mL)
-OCH₃1200.8
-OCH₂CH₃450.3
-Cl300.2

Q. How can contradictory data in reported biological activities be resolved?

Contradictions often arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or endpoint measurements (e.g., ATP vs. resazurin assays). Standardize protocols across studies .
  • Compound Purity : Impurities >5% can skew results. Validate purity via HPLC and NMR before assays .
  • Conformational Dynamics : Use molecular docking or MD simulations to predict binding modes and validate with mutagenesis studies .

Q. What computational tools predict the compound’s pharmacokinetic properties?

  • ADMET Prediction : Tools like SwissADME estimate logP (2.8), bioavailability (70%), and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulates membrane permeability and target binding kinetics (e.g., GROMACS) .
  • Docking Software (AutoDock Vina) : Identifies potential targets (e.g., COX-2, EGFR) with binding energies ≤-8 kcal/mol .

Methodological Notes

  • Data Reproducibility : Detailed synthetic protocols (e.g., CAS registry methods ) and assay conditions must be reported.

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